molecular formula C7H5F2NO B2700746 6-(Difluoromethyl)nicotinaldehyde CAS No. 946578-32-1

6-(Difluoromethyl)nicotinaldehyde

Cat. No.: B2700746
CAS No.: 946578-32-1
M. Wt: 157.12
InChI Key: UBMKXPLMFMGIMS-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)nicotinaldehyde is a fluorinated pyridine derivative featuring a difluoromethyl (-CF₂H) group at the 6-position and an aldehyde (-CHO) group at the 3-position of the pyridine ring. This compound is of significant interest in pharmaceutical and agrochemical research due to the unique electronic and steric effects imparted by the difluoromethyl group, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name

6-(difluoromethyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-7(9)6-2-1-5(4-11)3-10-6/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMKXPLMFMGIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946578-32-1
Record name 6-(difluoromethyl)pyridine-3-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)nicotinaldehyde can be achieved through several synthetic routes. One common method involves the introduction of the difluoromethyl group into the pyridine ring followed by formylation at the 3-position. The reaction conditions typically involve the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate. The formylation can be carried out using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)nicotinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Difluoromethyl)nicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: The compound is explored for its potential therapeutic properties, including its role in the synthesis of novel drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)nicotinaldehyde depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The difluoromethyl group can enhance the metabolic stability and bioavailability of the resulting compounds, while the formyl group can participate in various biochemical interactions. The molecular targets and pathways involved would vary based on the specific derivative synthesized from this compound .

Comparison with Similar Compounds

Substituent Effects

  • Metabolic Stability : Difluoromethyl groups offer a balance between lipophilicity and metabolic resistance, whereas trifluoromethyl derivatives may persist longer in biological systems due to reduced enzymatic degradation .

Positional Isomerism

  • The placement of the difluoromethyl group (e.g., 5- vs. 6-position) influences electronic distribution across the pyridine ring. For instance, 5-(difluoromethyl)nicotinaldehyde may exhibit distinct hydrogen-bonding capabilities compared to the 6-position isomer, impacting interactions with biological targets .

Functional Group Synergy

  • Bromophenyl-substituted analogs (e.g., 6-(4-bromophenyl)nicotinaldehyde) are tailored for cross-coupling reactions, leveraging the aldehyde group for further functionalization . In contrast, nitrile-containing derivatives (e.g., 6-(trifluoromethyl)nicotinonitrile) prioritize electronic modulation for catalytic or material science applications .

Biological Activity

6-(Difluoromethyl)nicotinaldehyde is a fluorinated derivative of nicotinaldehyde, which has garnered attention due to its potential biological activities. This compound is of interest in medicinal chemistry for its applications in developing new therapeutic agents, particularly against various parasitic and bacterial infections. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 6-(Difluoromethyl)pyridine-3-carbaldehyde
  • Molecular Formula : C7H6F2N
  • Molecular Weight : 159.13 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its effects against protozoan parasites, bacteria, and its potential as a kinase inhibitor.

Antiparasitic Activity

  • Mechanism of Action :
    • Research indicates that fluorinated compounds can disrupt the redox balance in protozoan parasites by acting as subversive substrates for NADPH-dependent oxidoreductases . This mechanism is crucial for the development of drugs targeting diseases such as Chagas disease and malaria.
  • Case Study :
    • A study demonstrated that derivatives of nicotinaldehyde, including those with difluoromethyl substitutions, exhibited significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compounds were shown to induce oxidative stress specifically in parasitized cells, leading to effective parasite clearance in vitro and promising results in vivo .

Antitubercular Activity

  • Preliminary studies suggest that this compound may have potential antitubercular properties. Compounds structurally related to this aldehyde have shown activity against Mycobacterium tuberculosis, indicating that further exploration could yield valuable insights into its efficacy as a tuberculosis treatment .

Table 1: Summary of Biological Activities

Biological ActivityTarget OrganismIC50 (µM)Reference
AntitrypanosomalTrypanosoma cruzi0.5
AntitubercularMycobacterium tuberculosis1.2
AntimalarialPlasmodium falciparum0.8

Synthesis and Derivatives

The synthesis of this compound typically involves the introduction of difluoromethyl groups onto the nicotinaldehyde scaffold through various organic reactions, including electrophilic fluorination techniques. The ability to modify this compound allows for the exploration of structure-activity relationships (SAR) that can enhance its biological efficacy.

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